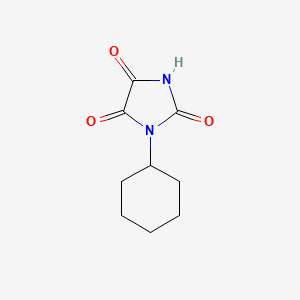![molecular formula C22H25N5O2S2 B2717024 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide CAS No. 1217006-82-0](/img/structure/B2717024.png)
2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have synthesized a variety of compounds within this chemical class, exploring their biological activities. For example, the synthesis of thiazolopyrimidines and their derivatives has been investigated for antimicrobial and antitumor properties. Some compounds exhibited promising antimicrobial activity, although none showed significant antitumor activity (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal effects against the cotton leafworm, indicating the potential use of these compounds in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Herbicidal Activity
The synthesis of 2-arylthio-1,2,4-triazolo[1,5-a]pyrimidines has been explored for their herbicidal activity, with some compounds demonstrating effectiveness against certain plants, showcasing their potential in weed management strategies (Guangfu, Rong-jian, Xue-ning, & Huazheng, 2010).
Anticonvulsant Activities
Research into 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives has shown significant anticonvulsant activity, suggesting potential therapeutic applications in epilepsy management. The structure-anticonvulsant activity relationship analysis highlighted specific structural motifs that enhance efficacy (Wang, Piao, Zhang, & Quan, 2015).
Antimicrobial Agents
The synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives has been carried out, with preliminary antimicrobial testing indicating notable activity against certain Candida strains and Staphylococcus aureus, pointing to their potential as antimicrobial agents (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. This could involve more detailed studies on its physical and chemical properties, as well as its biological activity. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Wirkmechanismus
Target of Action
The compound “2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide” belongs to the class of 1,2,4-triazolo-thiadiazines . Compounds of this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Mode of Action
Compounds in the 1,2,4-triazolo-thiadiazine class often work by interacting with different target receptors due to their ability to accept and donate hydrogen bonds .
Biochemical Pathways
Without specific information on the compound “this compound”, it’s difficult to determine the exact biochemical pathways it affects. 1,2,4-triazolo-thiadiazines have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the class of 1,2,4-triazolo-thiadiazines .
Result of Action
Compounds in the 1,2,4-triazolo-thiadiazine class have been found to exhibit a range of biological activities .
Eigenschaften
IUPAC Name |
2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S2/c1-5-6-8-26-20(29)19-16(7-9-30-19)27-21(26)24-25-22(27)31-12-17(28)23-18-14(3)10-13(2)11-15(18)4/h7,9-11H,5-6,8,12H2,1-4H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMBIMXOHSVLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716944.png)
![4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B2716945.png)



![N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![5-(3-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2716954.png)




